N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
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Scientific Research Applications
Receptor Interaction and Antagonistic Properties
The compound has been identified as a potent and selective antagonist for specific receptors, highlighting its utility in exploring receptor functions and potential therapeutic applications. For instance, studies have shown its efficacy in blocking specific receptor activities, providing insights into receptor-mediated physiological and pathological processes (Craven et al., 1994).
Radioligand Potential for PET Imaging
Research has also evaluated the compound's potential as a radioligand for positron emission tomography (PET) imaging, emphasizing its rapid clearance from plasma and retention in the brain. This highlights its applicability in clinical and pharmacological investigations of central receptors in humans, aiding in the diagnosis and treatment of neurological disorders (Hume et al., 1994).
Novel Heterocyclic Compound Synthesis
Further studies involve the synthesis of novel heterocyclic compounds derived from this compound, demonstrating significant inhibitory activity on specific enzymes, with implications for anti-inflammatory and analgesic therapy. These findings suggest the compound's role in the development of new therapeutic agents with improved efficacy and selectivity (Abu‐Hashem et al., 2020).
Antimicrobial Activities
The compound's derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various microorganisms. This research indicates its potential in contributing to the development of new antimicrobial agents to combat resistant bacterial strains (Bektaş et al., 2007).
Antihistaminic Agents
Research on derivatives of this compound has also shown potential in developing antihistaminic agents, suggesting its utility in treating allergic reactions by inhibiting histamine receptors. This underscores its potential in pharmaceutical applications aimed at managing allergies (Iemura et al., 1986).
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-14-13-17(22-28-14)21-19(26)18(25)20-7-8-23-9-11-24(12-10-23)15-5-3-4-6-16(15)27-2/h3-6,13H,7-12H2,1-2H3,(H,20,25)(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCXMFPNNIXGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.